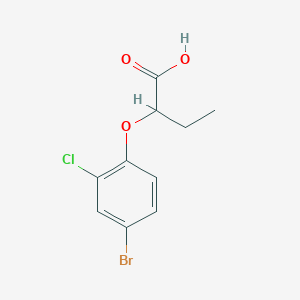

2-(4-Bromo-2-chlorophenoxy)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-2-chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenoxy group, which is further connected to a butanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-(4-Bromo-2-chlorophenoxy)butanoic acid typically involves the reaction of 4-bromo-2-chlorophenol with butanoic acid derivatives under specific conditions. One common method includes the esterification of 4-bromo-2-chlorophenol with butanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

2-(4-Bromo-2-chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Oxidation Reactions: The butanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phenoxy derivatives, while oxidation reactions can produce carboxylic acids.

Applications De Recherche Scientifique

2-(4-Bromo-2-chlorophenoxy)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Although not widely used in clinical settings, it serves as a reference compound in pharmacological studies to understand the effects of halogenated phenoxy acids on biological systems.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins. Its reactivity makes it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenoxy group can form halogen bonds with target molecules, influencing their activity. Additionally, the butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

The pathways involved in its mechanism of action depend on the specific application. For example, in antimicrobial studies, the compound may disrupt cell membranes or inhibit essential enzymes, leading to cell death.

Comparaison Avec Des Composés Similaires

2-(4-Bromo-2-chlorophenoxy)butanoic acid can be compared with other similar compounds, such as:

4-(2-Bromo-4-chlorophenoxy)butanoic acid: This compound has a similar structure but with different positions of the bromine and chlorine atoms. It exhibits distinct reactivity and applications.

4-(4-Bromophenyl)butanoic acid: Lacks the chlorine atom, resulting in different chemical properties and uses.

4-(2-Bromo-4-ethylphenoxy)butanoic acid: Contains an ethyl group instead of a chlorine atom, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

2-(4-Bromo-2-chlorophenoxy)butanoic acid is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H9BrClO3. It features a butanoic acid moiety linked to a phenoxy group that contains both bromine and chlorine substituents. This structure is significant for its interaction with biological targets.

Plant Growth Regulation

The compound acts as a plant growth regulator, influencing various physiological processes. It has been shown to modulate auxin transport, leading to altered growth patterns in treated plants. Specifically, it can stimulate root elongation while inhibiting lateral root formation, which is critical for optimizing nutrient uptake in crops .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's mechanism involves disrupting bacterial cell division by targeting essential proteins such as FtsZ, which is crucial for bacterial cytokinesis. In vitro studies demonstrated that the compound significantly inhibited the growth of Gram-positive bacteria like Staphylococcus aureus while showing limited effects on Gram-negative strains .

Study 1: Plant Growth Regulation

In a controlled experiment, the application of this compound resulted in a 35% increase in root biomass in treated pea plants compared to controls. This effect was attributed to enhanced auxin activity, which promotes root development under nutrient-limited conditions .

| Treatment | Root Biomass (g) | Control (g) |

|---|---|---|

| Treated | 5.6 | 4.1 |

Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of the compound revealed an IC50 value of 12 µM against S. aureus. The compound was less effective against Escherichia coli, indicating its selective action. The study utilized a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | >100 |

Toxicological Profile

While this compound shows promising biological activities, its safety profile must be considered. Preliminary toxicity assessments indicate that at concentrations above 50 µM, there is a significant cytotoxic effect on mammalian cell lines, necessitating further investigation into its safety for agricultural use .

Propriétés

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDVFPWDLGHWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.